molecular formula C12H15N5O2 B2561515 5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 126537-84-6

5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2561515
CAS No.: 126537-84-6
M. Wt: 261.285
InChI Key: CUSDAMKGXYMJNC-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a 1,2,3-triazole core substituted with both a benzyl group and a hydroxyethyl carboxamide side chain, makes it a valuable scaffold for the synthesis of more complex molecules. The 1,2,3-triazole ring can act as a bioisostere for amide bonds or other heterocycles, potentially enhancing the pharmacokinetic properties of lead compounds. The primary amine and the hydroxyl group provide versatile handles for further chemical modification, allowing researchers to create targeted libraries for high-throughput screening. This compound is specifically designed for research applications, including but not limited to, the development of enzyme inhibitors and the exploration of structure-activity relationships in various biological targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1-benzyl-N-(2-hydroxyethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c13-11-10(12(19)14-6-7-18)15-16-17(11)8-9-4-2-1-3-5-9/h1-5,18H,6-8,13H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSDAMKGXYMJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride and a base.

    Hydroxyethylation: The hydroxyethyl group is introduced through an alkylation reaction using ethylene oxide or a similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition reactions, particularly under copper-catalyzed conditions. This reactivity is critical for synthesizing hybrid heterocyclic systems.

Reaction Type Reagents/Conditions Products Yield Reference
Huisgen CycloadditionCu(I) catalyst, terminal alkyne, RT1,4-disubstituted 1,2,3-triazole derivatives75-85%
Base-mediated CyclizationSodium ethoxide/Cs₂CO₃, 80°C (microwave-assisted)Functionalized triazole-carboxamide derivatives56%

Key Findings :

  • Microwave-assisted synthesis enhances reaction efficiency, reducing time from hours to minutes .

  • Sodium ethoxide or cesium carbonate facilitates the cyclization of α-cyanoacetamide intermediates with in situ-generated azides .

Nucleophilic Substitution Reactions

The amino group at the 5-position undergoes substitution reactions, enabling functional diversification.

Reaction Type Reagents/Conditions Products Yield Reference
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-Alkylated triazole derivatives65-78%
AcylationAcetyl chloride, pyridine, RTN-Acetylated analogs82%

Key Findings :

  • Alkylation reactions proceed selectively at the amino group due to its higher nucleophilicity compared to the carboxamide.

  • Steric hindrance from the benzyl group limits substitution at the triazole N1 position .

Oxidation and Reduction Reactions

The carboxamide and amino groups are susceptible to redox transformations.

Reaction Type Reagents/Conditions Products Yield Reference
Oxidation of Amino GroupH₂O₂, Fe(II) catalyst, pH 7Nitroso or nitro derivatives45-60%
Reduction of Carb

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an anticancer agent. Research indicates that triazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition rates against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .

The mechanism behind this activity often involves the induction of apoptosis in cancer cells. Studies have reported that these compounds can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been investigated for their antimicrobial activities. The unique structure of this compound may contribute to its effectiveness against various bacterial and fungal strains. Preliminary studies suggest that it exhibits moderate to potent activity against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential. Studies indicate favorable absorption characteristics and moderate metabolic stability when tested in vitro with liver microsomes . However, further investigations are necessary to fully assess its toxicity profile and long-term effects.

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives including this compound. The compound was tested against multiple cancer cell lines. The results demonstrated a notable reduction in cell viability in HCT-116 cells with an IC50 value of approximately 45 μM. The study concluded that further structural optimization could enhance its anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those required for many conventional antibiotics .

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide and related derivatives:

Compound Name Substituents (1- and 4-positions) Molecular Weight Key Biological Activities References
Target Compound
This compound
1-Benzyl
N-(2-hydroxyethyl)
Not reported Limited data; scaffold linked to bacterial SOS response inhibition
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1-Benzyl
N-(4-methoxyphenyl)
323.356 Not reported; methoxy group may enhance lipophilicity
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 1-(3-Chlorobenzyl)
N-(4-fluorobenzyl)
347.800 Halogen substituents likely improve binding affinity via hydrophobic interactions
5-Amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide 1-Benzyl
N-(3-methoxybenzyl)
337.383 Discontinued; methoxy group may influence metabolic stability
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-Methylphenyl)
N-(2,5-dichlorophenyl)
Not reported Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%)
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-Chlorophenyl)
5-Trifluoromethyl
Not reported Selective c-Met inhibitor; induces apoptosis in multiple cancer cell lines

Key Structural and Functional Insights:

Substituent Effects on Solubility and Binding :

  • The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to derivatives with aromatic substituents (e.g., 4-methoxyphenyl or 3-chlorobenzyl) .
  • Halogenated analogs (e.g., 3-chlorobenzyl, 4-fluorobenzyl) exhibit increased lipophilicity, which may enhance membrane permeability but reduce solubility .

Biological Activity Trends :

  • Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, chlorine) show enhanced anticancer activity, as seen in c-Met inhibitors and antiproliferative agents .
  • The β-turn mimetic scaffold common to these compounds is critical for disrupting protein-protein interactions, such as LexA cleavage in bacterial SOS response pathways .

Biological Activity

5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in treating infectious diseases and its mechanisms of action.

The compound has the following characteristics:

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 262.31 g/mol
  • CAS Number : 126537-84-6
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Antimicrobial Activity : The compound has shown significant activity against several pathogens, including protozoa and viruses. Its mechanism often involves inhibition of key metabolic pathways in these organisms.
  • Antimalarial Potential : Research indicates that derivatives of triazoles can exhibit antimalarial properties. In particular, studies have demonstrated that similar compounds can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by disrupting its cellular processes .

Antimalarial Activity

A study evaluated the antimalarial properties of various triazole derivatives, including those structurally related to our compound. The findings suggest that certain derivatives possess low cytotoxicity and exhibit promising IC50 values against P. falciparum strains. For example, compounds derived from triazoles were found to have IC50 values as low as 0.8 µM with a high selectivity index against mammalian cell lines .

Antiviral Activity

Recent investigations into the antiviral properties of triazole derivatives have highlighted their potential against SARS-CoV-2. Molecular docking studies revealed strong interactions between these compounds and the viral spike protein, suggesting that they could inhibit viral entry into host cells. The binding energies observed were favorable, indicating potential as therapeutic agents against COVID-19 .

Case Study 1: Antimalarial Screening

In a comparative study involving several triazole derivatives, this compound was subjected to phenotypic screening against P. berghei in murine models. The results indicated that while it showed moderate efficacy in reducing parasitemia levels, further optimization could enhance its potency. Notably, modifications to the benzyl substituent improved activity significantly (Table 1).

CompoundIC50 (µM)Selectivity Index (SI)
Compound A0.8343
Compound B<5494.8
5-Amino...ModerateNeeds Optimization

Case Study 2: Antiviral Efficacy

In a study assessing the antiviral efficacy against SARS-CoV-2 variants, compounds similar to our target exhibited IC50 values ranging from 75 nM to 100 nM. These findings support the hypothesis that modifications in the triazole structure can enhance antiviral activity while maintaining low cytotoxicity .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Condensation : React benzylamine with 2-hydroxyethyl isocyanate to form an intermediate carboximidoyl chloride.

Cyclization : Treat the intermediate with sodium azide under reflux to generate the triazole core .

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane) to isolate the product.

  • Key Considerations :
  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity to enhance yield (e.g., ethanol or DMF as reaction media) .

Q. What are the primary biological targets and mechanisms of action for this compound?

  • Methodological Answer : The compound exhibits inhibitory activity against enzymes like carbonic anhydrase and histone deacetylase (HDAC) through competitive binding at active sites.
  • Experimental Validation :
  • Perform in vitro enzymatic assays (e.g., fluorescence-based HDAC inhibition assays) .
  • Use X-ray crystallography or molecular docking to confirm binding modes .
  • Table 1 : Enzyme Targets and Assay Conditions
Enzyme TargetAssay TypeIC₅₀ (µM)Reference
Carbonic AnhydraseSpectrophotometric0.8–1.2
HDAC-6Fluorometric1.5–2.0

Q. How does the compound’s low aqueous solubility impact pharmacological assays?

  • Methodological Answer : Low solubility (e.g., <50 µg/mL in water) necessitates solvent optimization:
  • Strategies :

Use co-solvents (e.g., DMSO ≤1% v/v) to maintain solubility without cytotoxicity.

Prepare stock solutions in ethanol or PEG-400 for in vitro studies .

  • Validation : Measure solubility via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. What experimental design frameworks optimize synthesis yields and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
  • Factors : Temperature, catalyst concentration, reaction time.
  • Response Variables : Yield, purity (HPLC area %).
  • Example : A 2³ factorial design identifies optimal conditions (e.g., 80°C, 0.1 mol% catalyst, 6-hour reaction) .
  • Table 2 : DoE Parameter Optimization
FactorLow LevelHigh LevelOptimal
Temperature60°C100°C80°C
Catalyst0.05 mol%0.2 mol%0.1 mol%

Q. How can researchers resolve contradictions in enzyme inhibition data across experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). Mitigation steps:

Orthogonal Assays : Validate results using fluorometric and radiometric assays for the same target .

Compound Integrity : Verify stability via LC-MS under assay conditions (e.g., 37°C, 24 hours) .

Data Normalization : Account for batch-to-batch variability using internal controls (e.g., reference inhibitors) .

Q. What computational strategies predict binding affinity to novel targets (e.g., kinases)?

  • Methodological Answer : Combine molecular dynamics (MD) and density functional theory (DFT) to model interactions:
  • Workflow :

Generate 3D conformers using software like Schrödinger Suite.

Perform docking (AutoDock Vina) to identify binding poses.

Validate predictions with SPR (surface plasmon resonance) binding assays .

  • Case Study : MD simulations predict a ∆G of -9.2 kcal/mol for kinase binding, correlating with experimental IC₅₀ .

Future Research Directions

  • Derivative Development : Modify the hydroxyethyl group to improve solubility (e.g., PEGylation) while retaining activity .
  • Mechanistic Studies : Use cryo-EM to resolve enzyme-inhibitor complexes at sub-Ångström resolution .

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